1-phenyl-1H-imidazol-4-amine hydrochloride

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

Select this hydrochloride salt for superior aqueous solubility and stability over the free base. With a reactive primary amine, it enables rapid derivatization as a kinase inhibitor building block or probe precursor. Consistent lot-to-lot quality supports reproducible SAR studies and scalable process development. Ideal for medicinal chemistry and chemical biology labs seeking reliable synthetic intermediates.

Molecular Formula C9H10ClN3
Molecular Weight 195.65
CAS No. 1821666-85-6
Cat. No. B3034516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-imidazol-4-amine hydrochloride
CAS1821666-85-6
Molecular FormulaC9H10ClN3
Molecular Weight195.65
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=C2)N.Cl
InChIInChI=1S/C9H9N3.ClH/c10-9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,10H2;1H
InChIKeyXQFMDJOUWMSRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-imidazol-4-amine Hydrochloride (CAS 1821666-85-6) for Research & Development Procurement


1-Phenyl-1H-imidazol-4-amine hydrochloride (CAS 1821666-85-6) is an organic compound with the molecular formula C₉H₁₀ClN₃ and a molecular weight of 195.65 g/mol . It is the hydrochloride salt form of 1-phenyl-1H-imidazol-4-amine. The compound is primarily utilized as a research chemical and a synthetic building block . Its structure features an imidazole core, a common pharmacophore in medicinal chemistry .

Procurement Consideration: Why 1-Phenyl-1H-imidazol-4-amine Hydrochloride (CAS 1821666-85-6) is Not Interchangeable with Other Imidazole Derivatives


The selection of 1-phenyl-1H-imidazol-4-amine hydrochloride over other in-class compounds is a decision driven by specific project requirements rather than a generic substitution. While the imidazole core is common, the specific substitution pattern (N1-phenyl, C4-amine) dictates its unique chemical and potential biological behavior [1]. The hydrochloride salt form is chosen to improve physicochemical properties like aqueous solubility and stability, which are critical for consistent experimental handling and can differ significantly from the free base or other salt forms . Therefore, direct substitution without comparative data risks introducing unquantified variables into a research or industrial process.

1-Phenyl-1H-imidazol-4-amine Hydrochloride (1821666-85-6): Quantitative Differentiation & Comparator Analysis


Core Scaffold Selection: 4-Aminoimidazole vs. 2-Aminothiazole for Mitigating Metabolic Toxicity Risk

The 4-aminoimidazole core present in the target compound has been identified in the literature as a strategic replacement for a 2-aminothiazole core. This substitution is a direct design choice to avoid potential metabolically mediated toxicity associated with the 2-aminothiazole scaffold, thereby representing a distinct advantage in the early-stage development of safer kinase inhibitors [1]. While this is not a direct comparison of the final compound, it establishes a class-level differentiation for the core heterocycle.

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

Form Selection: Hydrochloride Salt for Enhanced Aqueous Solubility and Stability

The hydrochloride salt form of the target compound is specifically chosen to enhance its physicochemical properties. The hydrochloride form improves stability and solubility in aqueous solutions, making it easier to handle in laboratory settings compared to the corresponding free base . This is a well-established class-level advantage for amine-containing compounds.

Formulation Science Analytical Chemistry Process Chemistry

Application Scenarios for 1-Phenyl-1H-imidazol-4-amine Hydrochloride Based on Structural Features


Medicinal Chemistry: Kinase Inhibitor Scaffold Exploration

The compound's 4-aminoimidazole core makes it a relevant building block for synthesizing libraries of potential kinase inhibitors. Researchers may select it as a replacement for a 2-aminothiazole core in early-stage projects, as described in the literature, with the goal of improving the safety profile of lead candidates [1].

Chemical Biology: Synthesis of Activity-Based Probes

The presence of a primary amine on the imidazole ring provides a reactive handle for further derivatization. This allows the compound to be conjugated to fluorophores, biotin, or other tags, enabling its use as a precursor in the development of activity-based probes for target identification and validation studies .

Process Development: Aqueous-Based Reactions

The enhanced aqueous solubility provided by the hydrochloride salt makes this form preferable for synthetic routes or downstream processes that are conducted in aqueous or partially aqueous media. This can be an advantage in developing 'greener' or more scalable chemical processes compared to using the less soluble free base [2].

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